![molecular formula C32H22O4S2 B14297112 (1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) CAS No. 112755-18-7](/img/structure/B14297112.png)
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) is a complex organic compound characterized by its unique structure, which includes phenylene and hydroxyphenyl groups connected via sulfanyl and methanone linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenediamine with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to further reactions involving thiol and methanone groups to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanone groups to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and methanone groups can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Similar in structure but lacks the sulfanyl groups.
4,4’-Dihydroxybenzophenone: Contains hydroxyphenyl and methanone groups but lacks the sulfanyl linkages.
Thioethers: Compounds with sulfur linkages but different aromatic structures.
Uniqueness
(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone) is unique due to the presence of both sulfanyl and methanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
112755-18-7 |
|---|---|
Fórmula molecular |
C32H22O4S2 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
[4-[4-(4-hydroxyphenyl)sulfanylbenzoyl]phenyl]-[4-(4-hydroxyphenyl)sulfanylphenyl]methanone |
InChI |
InChI=1S/C32H22O4S2/c33-25-9-17-29(18-10-25)37-27-13-5-23(6-14-27)31(35)21-1-2-22(4-3-21)32(36)24-7-15-28(16-8-24)38-30-19-11-26(34)12-20-30/h1-20,33-34H |
Clave InChI |
MEZKVECQSYEUMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


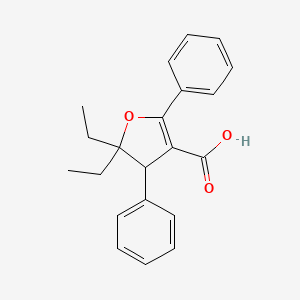
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
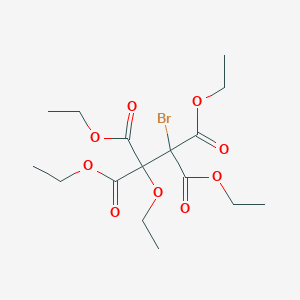
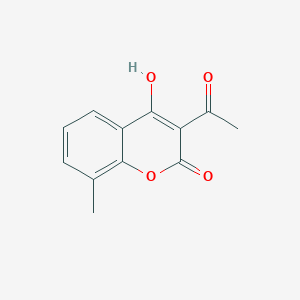
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
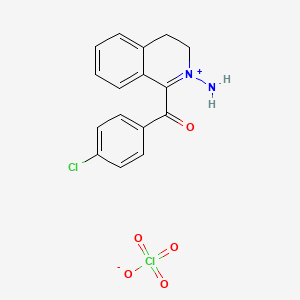
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
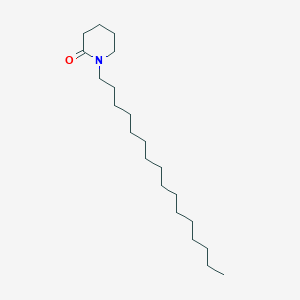


![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
